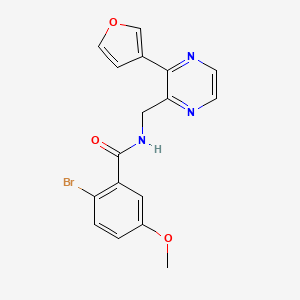
2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide is a synthetic organic compound that features a bromine atom, a furan ring, a pyrazine ring, and a methoxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide typically involves multiple steps:
Formation of the Pyrazine Intermediate: The pyrazine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic conditions.
Coupling Reaction: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as Suzuki or Heck coupling.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the brominated intermediate and 5-methoxybenzoic acid, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control of reaction conditions and scaling up the use of catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
科学的研究の応用
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms.
Material Science: The compound’s unique structure may be explored for the development of new materials with specific properties.
作用機序
The mechanism of action of 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the furan ring could facilitate binding to these targets through halogen bonding and π-π interactions, respectively. The methoxybenzamide moiety may enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
2-bromo-N-(pyrazin-2-yl)methylbenzamide: Lacks the furan ring and methoxy group, potentially altering its biological activity and solubility.
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
2-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide: Substitution of bromine with chlorine, which may influence its chemical reactivity and biological interactions.
Uniqueness
2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methoxybenzamide is unique due to the presence of both the bromine atom and the furan ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may provide a distinct profile in terms of solubility, stability, and interaction with biological targets.
特性
IUPAC Name |
2-bromo-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-23-12-2-3-14(18)13(8-12)17(22)21-9-15-16(20-6-5-19-15)11-4-7-24-10-11/h2-8,10H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVXQVNDIVHPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

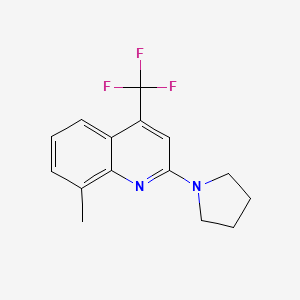
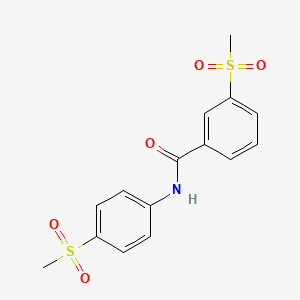
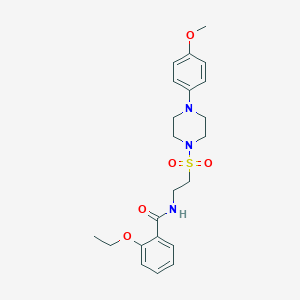
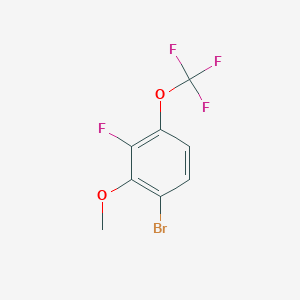
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2589852.png)
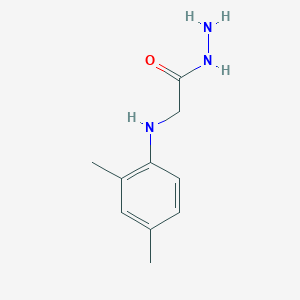
![Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2589856.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide](/img/structure/B2589860.png)
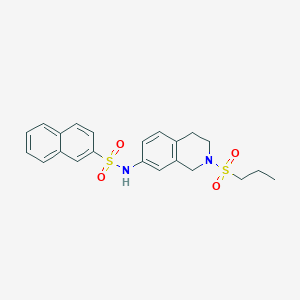
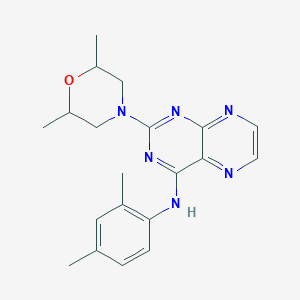
![2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2589864.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2589865.png)
